1-Benzyl-3-(hydroxyimino)indoline-2-one
Description
1-Benzyl-3-(hydroxyimino)indoline-2-one is an isatin (indoline-2-one) derivative characterized by a benzyl group at the N1 position and a hydroxyimino moiety at the C3 position. The hydroxyimino group (–NOH) introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors. Structural analogs of this compound often exhibit varied bioactivities depending on substituent modifications, making comparative analysis critical for understanding structure-activity relationships (SAR).
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-benzyl-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C15H12N2O2/c18-15-14(16-19)12-8-4-5-9-13(12)17(15)10-11-6-2-1-3-7-11/h1-9,18H,10H2 |
InChI Key |
LCVVPHMYBJKFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O |
solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Core Flexibility : Isoindolin-1-one derivatives (e.g., ) exhibit distinct conformational rigidity compared to indoline-2-one analogs, possibly affecting bioavailability .
- Aromatic Systems: Quinoline- or benzofuran-substituted compounds (e.g., ) demonstrate enhanced anti-inflammatory activity due to extended π-systems improving target binding .
Notable Findings:
- Anti-Alzheimer’s Potential: Indoline-2-one derivatives with pyrrolidone scaffolds exhibit micromolar-range AChE inhibition, suggesting the hydroxyimino group could be optimized for enhanced binding .
- Structural Stability : Methoxy-substituted analogs (e.g., ) display superior crystallographic stability, which may correlate with prolonged in vivo half-life .
Q & A
What are the optimal synthetic routes for 1-Benzyl-3-(hydroxyimino)indoline-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of 1-Benzyl-3-(hydroxyimino)indoline-2-one derivatives typically involves condensation and alkylation steps. For example:
- Condensation: Reacting indolin-2-one with substituted aldehydes in acetic acid under reflux conditions (3–6 hours) forms the hydroxyimino moiety .
- Alkylation: Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C facilitates N-alkylation using benzyl halides or substituted benzyl bromides to introduce the benzyl group .
- Microwave-assisted synthesis can significantly reduce reaction time (e.g., from hours to minutes) while improving yields compared to traditional reflux methods .
Key Considerations:
- Solvent choice (e.g., DMF for alkylation, acetic acid for condensation) impacts reaction efficiency.
- Temperature control during alkylation prevents side reactions (e.g., over-alkylation).
- Purification via flash column chromatography or recrystallization ensures high purity, as evidenced by NMR and mass spectrometry .
How can X-ray crystallography and computational modeling confirm the molecular structure and conformation of 1-Benzyl-3-(hydroxyimino)indoline-2-one?
Methodological Answer:
- X-ray Crystallography:
- Use SHELXTL or SHELXL software for structure refinement. The indoline-2-one ring is typically planar (mean deviation <0.02 Å), while substituents like the benzyl group introduce dihedral angles (~66° with the phenyl ring) .
- Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes supramolecular dimers, critical for understanding packing behavior .
- Computational Modeling:
- Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution on the hydroxyimino group) to predict reactivity .
- Ring-puckering coordinates (Cremer-Pople parameters) analyze non-planar conformations in related indoline derivatives .
Advanced Application:
- Compare experimental (X-ray) and computational bond lengths/angles to validate structural hypotheses .
What spectroscopic techniques are most effective for characterizing 1-Benzyl-3-(hydroxyimino)indoline-2-one, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- IR Spectroscopy:
- Stretching vibrations for C=O (~1680 cm⁻¹) and N–O (~1250 cm⁻¹) confirm functional groups .
Data Contradiction Resolution:
- Discrepancies in NMR peaks may arise from tautomerism (e.g., keto-enol forms). Variable-temperature NMR or deuteration experiments clarify dynamic behavior .
How does the hydroxyimino group influence the compound’s reactivity and biological activity?
Methodological Answer:
- Reactivity:
- The hydroxyimino group acts as a hydrogen-bond donor, enhancing interactions with biological targets (e.g., enzymes) or metal ions (e.g., Co(II) in coordination complexes) .
- Electronic effects: The –N–O– moiety withdraws electron density, activating adjacent positions for electrophilic substitution .
- Biological Activity:
Advanced Research:
- Molecular docking studies predict binding modes to α-glucosidase or bacterial cell wall targets, guiding structure-activity relationship (SAR) optimization .
What strategies resolve discrepancies in crystallographic data or unexpected reaction outcomes during synthesis?
Methodological Answer:
- Crystallographic Challenges:
- Synthetic Anomalies:
Case Study:
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